molecular formula C14H8ClNO3 B1414813 2-(2-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid CAS No. 1018498-30-0

2-(2-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid

Cat. No. B1414813
CAS RN: 1018498-30-0
M. Wt: 273.67 g/mol
InChI Key: RQMFSMZMURCTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid, also known as 2-chloro-1,3-benzoxazole-5-carboxylic acid (CBZC), is a synthetic compound that has been used in various scientific fields. It is an organic compound with a molecular formula of C11H7ClO3. CBZC has been studied for its potential applications in organic synthesis, as a catalyst, and as an inhibitor of certain enzymes. It has also been used in the development of pharmaceuticals, agrochemicals, and other products.

Scientific Research Applications

Pharmaceutical Research: Antimicrobial Agents

2-(2-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid may serve as a precursor for synthesizing compounds with potential antimicrobial properties. Similar structures have been shown to exhibit significant activity against various bacterial strains such as Bacillus subtilis, B. pumilus, and Escherichia coli . The benzoxazole moiety is often explored for its bioactivity, and modifications on the carboxylic acid group can lead to the development of new antibiotics.

Chemical Synthesis: Chalcone Derivatives

Chalcones and their derivatives are of great interest due to their diverse pharmacological activities. The compound could be used to synthesize chalcone derivatives, which have shown a wide range of biological effects, including antimicrobial, antifungal, antimalarial, antiviral, and anticancer properties . These derivatives are valuable for further medicinal chemistry studies.

properties

IUPAC Name

2-(2-chlorophenyl)-1,3-benzoxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO3/c15-10-4-2-1-3-9(10)13-16-11-7-8(14(17)18)5-6-12(11)19-13/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMFSMZMURCTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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